3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione
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Overview
Description
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a morpholine ring attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a morpholine-containing reagent. The reaction conditions often require the use of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione
- 3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione
Uniqueness
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione is unique due to its specific structural features, such as the pentyl group and the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione is a synthetic compound belonging to the purine family, notable for its unique structural features, including a pentyl group and a morpholine ring. These characteristics contribute to its distinct biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 847407-55-0 |
Molecular Formula | C16H25N5O3 |
Molecular Weight | 319.40 g/mol |
InChI | InChI=1S/C16H25N5O3/c1-3-4-5-6-21... |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammatory responses in vitro and in vivo. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : The compound has been investigated for its potential anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been observed to inhibit specific kinases involved in signaling pathways crucial for cancer progression, making it a candidate for further development as an anti-cancer agent.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various purine derivatives, including this compound. The researchers found that this compound significantly reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, the compound demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential utility in breast cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
3-Methyl-8-(morpholin-4-ylmethyl)-7-nonylpurine | Exhibits similar anti-inflammatory properties but lower anticancer activity compared to the pentyl variant. |
3-Methyl-8-(morpholin-4-yloctyl)-7-propylpurine | Shows enhanced kinase inhibition but reduced solubility in aqueous environments. |
Properties
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-3-4-5-6-21-12(11-20-7-9-24-10-8-20)17-14-13(21)15(22)18-16(23)19(14)2/h3-11H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLZPJXNPMPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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